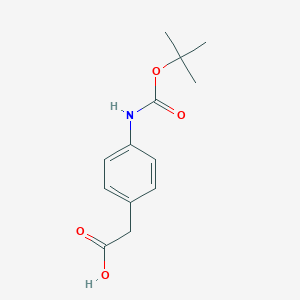

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKUPPWJMOKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385008 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81196-09-0 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Introduction

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, commonly referred to as Boc-4-aminophenylacetic acid, is a vital intermediate in organic and medicinal chemistry.[1][2] Its structure incorporates a phenylacetic acid moiety and an amine protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and modulates its reactivity, making it a crucial building block in the synthesis of complex, biologically active molecules, including pharmaceuticals like analgesics and anti-inflammatory drugs, as well as in solid-phase peptide synthesis.[1] This guide details the primary synthesis pathway, experimental protocols, and key data associated with its preparation.

Primary Synthesis Pathway: N-Boc Protection

The most common and efficient method for synthesizing this compound is through the direct N-protection of the amino group of 4-aminophenylacetic acid.[3][4] This reaction involves treating the starting amine with di-tert-butyl dicarbonate ((Boc)₂O), a standard reagent for introducing the Boc group.[4][5] The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride and to neutralize acidic byproducts.[3]

The general transformation is as follows:

-

Starting Material: 4-Aminophenylacetic acid

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)

-

Conditions: Basic conditions, typically at room temperature or with moderate heating.[3]

Various solvents and bases can be employed, offering flexibility to optimize the reaction based on laboratory conditions and scale.[3] Common solvent systems include aqueous dioxane, tetrahydrofuran (THF), or acetonitrile.[3][6]

Figure 1. Reaction scheme for the N-Boc protection of 4-aminophenylacetic acid.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-tert-butoxycarbonylation of 4-aminophenylacetic acid.

Materials:

-

4-Aminophenylacetic acid (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

-

1,4-Dioxane

-

Water (distilled or deionized)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution or 1N HCl

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminophenylacetic acid (1 equiv.) and a base such as sodium hydroxide or triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of 1,4-dioxane and water.[6]

-

Reagent Addition: While stirring the solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.). The reaction mixture may become homogeneous over time.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting amine.[6] The reaction can be gently heated (e.g., to 40°C) to increase the rate of conversion.[3]

-

Work-up (Quenching & Extraction):

-

Dilute the reaction mixture with water.[6]

-

Perform an initial extraction with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[6]

-

Carefully acidify the remaining aqueous layer to a pH of approximately 3-4 using a 5% citric acid solution or cold 1N HCl.[6] The product should precipitate out of the solution.

-

Extract the acidified aqueous layer three times with ethyl acetate to recover the product.[6]

-

-

Isolation and Purification:

-

Combine the organic extracts from the previous step.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Product: The resulting product, this compound, is typically a white crystalline powder.[1] If necessary, it can be further purified by recrystallization, for example, from an ethyl acetate/hexane mixture.[6]

Quantitative Data and Physical Properties

The synthesis generally proceeds in high yield, and the final product can be obtained with high purity.

| Parameter | Typical Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][7] |

| Molecular Weight | 251.28 g/mol | [1][7] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (by HPLC) | [1] |

| Yield | Excellent yields are typically achieved | [6] |

| Melting Point | 147-152 °C | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Alternative Synthetic Considerations

While direct Boc-protection of 4-aminophenylacetic acid is standard, the starting material itself can be synthesized via several routes. A common laboratory and industrial preparation involves the reduction of 4-nitrophenylacetic acid.[8][9] This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over palladium on carbon) or using reducing agents like iron powder in acetic acid, which can provide yields up to 95%.[8][10][11]

Figure 2. Common pathway for the synthesis of the precursor, 4-aminophenylacetic acid.

This two-step sequence (reduction followed by Boc protection) provides a complete pathway to the target molecule from a more readily available nitro-substituted precursor. The choice of pathway often depends on the cost and availability of the starting materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid [myskinrecipes.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. This compound | C13H17NO4 | CID 2824993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tdcommons.org [tdcommons.org]

- 11. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Boc-4-aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-4-aminophenylacetic acid (Boc-4-aminophenylacetic acid) is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a phenylacetic acid moiety, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. This unique combination of features makes it a valuable building block in various applications, including peptide synthesis, drug discovery, and the development of specialty chemicals.[1] The Boc protecting group provides stability and allows for controlled reactions, making it an important intermediate in the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the known physicochemical properties of Boc-4-aminophenylacetic acid, details experimental protocols for their determination, and illustrates a logical workflow for its characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of Boc-4-aminophenylacetic acid is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and may vary from empirically measured values.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 147-152 °C | [1] |

| Boiling Point | 417.6 °C at 760 mmHg (Calculated) | [2] |

| pKa | 4.37 ± 0.10 (Predicted) | [2] |

| Solubility | Favorable solubility and reactivity noted, but quantitative data is not readily available. | [1] |

| LogP | Not experimentally determined. A predicted XLogP3 value for the parent compound, 4-aminophenylacetic acid, is 0.9.[3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Boc-4-aminophenylacetic acid are outlined below. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, powdered Boc-4-aminophenylacetic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

-

Determination of Solubility

Solubility is a crucial parameter for any compound intended for biological or chemical applications.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of relevant solvents should be tested, including water, buffers at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate).

-

Procedure:

-

An excess amount of Boc-4-aminophenylacetic acid is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of Boc-4-aminophenylacetic acid in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of Boc-4-aminophenylacetic acid is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).

-

Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator are used.

-

Procedure:

-

The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

-

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption and distribution.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Procedure:

-

A known amount of Boc-4-aminophenylacetic acid is dissolved in one of the phases (e.g., the aqueous phase).

-

A known volume of this solution is mixed with a known volume of the other phase in a sealed container.

-

The mixture is agitated until equilibrium is reached (typically for several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of Boc-4-aminophenylacetic acid.

Caption: Logical workflow for the physicochemical characterization of Boc-4-aminophenylacetic acid.

Conclusion

References

A Comprehensive Technical Guide to 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

CAS Number: 81196-09-0

This technical guide provides an in-depth overview of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a pivotal building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in peptide synthesis and as a pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

This compound, commonly known as Boc-4-aminophenylacetic acid, is a derivative of phenylacetic acid featuring a tert-Butoxycarbonyl (Boc) protecting group on the amino moiety. This protecting group is instrumental in multi-step organic syntheses, particularly in peptide chemistry, where it prevents unwanted side reactions of the amine.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for understanding the compound's behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| CAS Number | 81196-09-0 | [3] |

| Molecular Formula | C₁₃H₁₇NO₄ | [3] |

| Molecular Weight | 251.28 g/mol | [3] |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | [3] |

| Appearance | White to off-white powder | - |

| Melting Point | 201 °C (decomposes) | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | - |

| InChI | InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | [3] |

| InChIKey | ZXYKUPPWJMOKGE-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Representative data is summarized in Table 2.

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹³C NMR | Spectral data available. | [3] |

| GC-MS | Mass spectrometry data available. | [3] |

| IR (Infrared) | Characteristic peaks for C=O (carbonyl) of the carboxylic acid and carbamate, N-H stretching, and aromatic C-H stretching are expected. | - |

Synthesis and Applications

This compound is a valuable intermediate, primarily utilized in the synthesis of complex organic molecules and peptides.[4]

Synthesis

The synthesis of this compound typically involves the protection of the amino group of 4-aminophenylacetic acid with a tert-Butoxycarbonyl (Boc) group. A general synthetic workflow is depicted below.

A plausible synthetic route involves the reaction of 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Applications in Drug Discovery and Peptide Synthesis

The presence of both a carboxylic acid and a protected amine makes this compound an ideal building block for solid-phase peptide synthesis (SPPS).[1][2] The Boc protecting group is stable under the conditions required for peptide coupling but can be readily removed with mild acid, allowing for the sequential addition of amino acids to a growing peptide chain.[5]

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it is a key component in the preparation of C5a receptor (C5aR) antagonists, which are being investigated for their anti-inflammatory properties.[6] Derivatives of phenylacetic acid are also explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Boc Protection of 4-Aminophenylacetic Acid

This protocol describes a general method for the synthesis of the title compound.

Materials:

-

4-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Dissolve 4-aminophenylacetic acid in an aqueous solution of sodium hydroxide and 1,4-dioxane.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The following workflow illustrates the use of this compound as a building block in Boc-based SPPS.

References

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C13H17NO4 | CID 2824993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid [myskinrecipes.com]

- 5. academic.oup.com [academic.oup.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid. This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Accurate structural confirmation is paramount for its application in research and development.

Compound Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 71799-56-7

-

Molecular Formula: C₁₃H₁₇NO₄[1]

-

Molecular Weight: 251.28 g/mol [1]

-

Chemical Structure:

Image Source: PubChem CID 2824993

Spectroscopic Data for Structure Confirmation

The primary methods for the structure elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The expected data from these analyses for the target compound are summarized below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet, broad | 1H | -COOH |

| ~9.2 | Singlet | 1H | -NH- |

| ~7.3 | Doublet | 2H | Ar-H (ortho to -NHBoc) |

| ~7.1 | Doublet | 2H | Ar-H (ortho to -CH₂COOH) |

| ~3.5 | Singlet | 2H | -CH₂- |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~153 | -NH-C =O |

| ~137 | Ar-C (para to -CH₂COOH) |

| ~131 | Ar-C (para to -NHBoc) |

| ~130 | Ar-CH (ortho to -CH₂COOH) |

| ~119 | Ar-CH (ortho to -NHBoc) |

| ~80 | -C (CH₃)₃ |

| ~40 | -C H₂- |

| ~28 | -C(C H₃)₃ |

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~2980 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Amide I) |

| ~1600, ~1510 | Medium | C=C stretch (Aromatic) |

| ~1530 | Medium | N-H bend (Amide II) |

| ~1240, ~1160 | Strong | C-O stretch |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 252.1230 | [M+H]⁺ | Protonated molecule |

| 274.1050 | [M+Na]⁺ | Sodium adduct |

| 250.1085 | [M-H]⁻ | Deprotonated molecule |

| 196.0712 | [M+H-C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 152.0712 | [M+H-C₅H₉O₂]⁺ | Loss of the entire Boc group |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1. NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Complete dissolution is ensured by gentle vortexing.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: A standard pulse-acquire sequence is used. Typically, 16-32 scans are acquired with a relaxation delay of 1-2 seconds.

-

Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.

-

Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, which is referenced to the solvent signal.

-

3.2. FTIR Spectroscopy

-

Sample Preparation: The analysis is performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples. A small amount of the powdered sample is placed directly onto the ATR crystal.

-

Instrumentation: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the crystal, and firm, even pressure is applied using the instrument's pressure clamp to ensure good contact.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

3.3. Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The analysis is performed in both positive and negative ion modes to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

-

For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

-

Data Processing: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ions and to identify the fragmentation patterns, which are then correlated with the proposed chemical structure.

Workflow and Logical Relationships

The process of structure elucidation follows a logical workflow, beginning with sample preparation and culminating in the final confirmation of the chemical structure.

References

In-depth Technical Guide to Boc-protected 4-aminophenylacetic acid: Spectral Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols for Boc-protected 4-aminophenylacetic acid (tert-butyl (4-(carboxymethyl)phenyl)carbamate). This compound is a valuable intermediate in pharmaceutical and medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. This document presents its key spectral characteristics—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—in a clear, tabular format for easy reference and comparison. Detailed experimental procedures for its synthesis and spectral analyses are also provided to facilitate its application in research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 81196-09-0 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Melting Point | 147-152 °C | [1] |

| Appearance | White crystalline powder | [1] |

Spectral Data

The following tables summarize the key spectral data for Boc-protected 4-aminophenylacetic acid. For comparison, data for the related compound, methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate, is also included where available.

¹H NMR Spectral Data

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| C(CH₃)₃ | ~1.5 | Singlet | - |

| CH₂ | ~3.5 | Singlet | - |

| Ar-H | ~7.2-7.4 | Multiplet | - |

| NH | ~9.3 | Singlet (broad) | - |

| COOH | ~12.0 | Singlet (broad) | - |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ ppm) |

| C(CH₃)₃ | ~28.3 |

| C (CH₃)₃ | ~80.5 |

| CH₂ | ~40.5 |

| Aromatic CH | ~118.0, 130.0 |

| Aromatic C-N | ~137.0 |

| Aromatic C-C | ~132.0 |

| C=O (Boc) | ~153.0 |

| C=O (Acid) | ~173.0 |

Note: Predicted values based on typical chemical shifts for similar structures and data from related compounds.[2][3][4]

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Amide - Boc) |

| ~1600, ~1520 | Medium | C=C stretch (Aromatic) |

| ~1240, ~1160 | Strong | C-O stretch (Carbamate) |

Note: Predicted values based on typical IR absorption frequencies for the functional groups present.[5][6][7]

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 251 | Moderate | [M]⁺ (Molecular Ion) |

| 195 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 151 | High | [M - Boc]⁺ (Loss of Boc group) |

| 106 | Moderate | [C₇H₆O]⁺ |

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways for Boc-protected amines. The mass spectrum of the related methyl ester shows a top peak at m/z 209.[8]

Experimental Protocols

Synthesis of Boc-protected 4-aminophenylacetic acid

This protocol describes the synthesis of Boc-protected 4-aminophenylacetic acid from 4-aminophenylacetic acid.

Materials:

-

4-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenylacetic acid in a suitable solvent such as a mixture of water and dioxane or THF.

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution to neutralize the carboxylic acid and deprotonate the ammonium group.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield Boc-protected 4-aminophenylacetic acid as a white crystalline solid.[9][10][11]

Spectral Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record the spectra on a 400 MHz or higher NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12]

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Obtain the mass spectrum using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

-

The data will provide the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Boc-protected 4-aminophenylacetic acid.

Caption: Experimental workflow for the synthesis and characterization of Boc-4-aminophenylacetic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 4-BOC-aminophenylacetic acid, methyl ester | C14H19NO4 | CID 610524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to the Solubility of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from structurally similar molecules and general principles of solubility for Boc-protected amino acids to offer a robust predictive analysis. This guide also includes a detailed experimental protocol for determining solubility and visual diagrams to illustrate key concepts and workflows.

Core Concept: Predicting Solubility

The solubility of this compound is governed by the interplay of its distinct structural features: the phenylacetic acid backbone and the tert-Butoxycarbonyl (Boc) protecting group. The phenyl ring introduces hydrophobicity, while the carboxylic acid group provides a site for hydrogen bonding, enhancing solubility in polar solvents. The bulky, nonpolar Boc group can sterically hinder solvation and decrease solubility in highly polar, aqueous environments, but it can also improve solubility in less polar organic solvents compared to the unprotected amine.

Predicted Solubility Profile

| Solvent Category | Solvent | Phenylacetic Acid (g/kg solvent) @ 20°C[2] | p-Aminophenylacetic Acid (g/kg solvent) @ 20°C[2] | Predicted Solubility of this compound | Rationale for Prediction |

| Polar Protic | Methanol | 2154 | 21.0 | High | The carboxylic acid group will interact favorably with methanol. The Boc group is also known to be soluble in methanol. |

| Ethanol | 1655 | 10.3 | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor, promoting dissolution. | |

| 2-Propanol | 1290 | 4.8 | Moderate to High | Solubility is expected to decrease slightly with increasing alkyl chain length of the alcohol. | |

| Polar Aprotic | Acetone | 1856 | 2.6 | High | The polarity of acetone and its ability to accept hydrogen bonds will facilitate the dissolution of the carboxylic acid moiety. |

| Ethyl Acetate | 817 | 1.1 | Moderate | Lower polarity compared to acetone may result in reduced, but still significant, solubility. | |

| Dimethylformamide (DMF) | - | - | High | Boc-protected amino acids are typically very soluble in DMF.[1][3] | |

| Dimethyl Sulfoxide (DMSO) | - | - | High | DMSO is a strong organic solvent capable of dissolving many challenging compounds, including Boc-protected amino acids.[1] | |

| Nonpolar Aprotic | Dichloromethane (DCM) | - | - | Moderate to High | Generally a good solvent for Boc-protected compounds.[1][3] |

| Toluene | 413 | 0.02 | Low to Moderate | The aromatic ring will have favorable interactions, but the polar groups will limit overall solubility. | |

| Chloroform | - | 0.02 | Low to Moderate | Similar to toluene, the polarity mismatch with the carboxylic acid and amino groups will limit solubility. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A visible excess of solid should remain at the bottom of the vial.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the solute in the solution should not change significantly between later time points.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) without disturbing the pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.

-

Visualizations

References

A Comprehensive Technical Guide to 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid, a key building block in medicinal chemistry and pharmaceutical development. This document details its commercial availability from various suppliers, provides a detailed experimental protocol for its synthesis, and explores its applications in the design and synthesis of therapeutic agents.

Commercial Availability and Suppliers

This compound, also known by its CAS Number 81196-09-0, is readily available from a range of chemical suppliers. The following table summarizes key information from several vendors to facilitate procurement for research and development purposes.

| Supplier | Product Number/Catalog No. | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| ChemUniverse | P78834 | 97% | 81196-09-0 | C13H17NO4 | 251.28 | - |

| BLDpharm | - | - | 81196-09-0 | C13H17NO4 | 251.28 | Offers cold-chain transportation. |

| Crysdot LLC | CD12091569 | 95+% | 251643-18-2 (for a related methyl-amino derivative) | C14H19NO4 | 265.31 | Note: This is a closely related derivative. |

| MySkinRecipes | #50511 | 98% | 71420-92-3 (for a related aminomethyl derivative) | C14H19NO4 | 265.31 | Note: This is a closely related isomer. |

| Chem-Impex | - | - | - | - | - | Describes the compound as a key intermediate for analgesics and anti-inflammatory drugs.[1] |

Note: Purity levels and available quantities may vary. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of 4-aminophenylacetic acid using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This procedure is a standard method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a primary amine.

Experimental Protocol: N-Boc Protection of 4-Aminophenylacetic Acid

Materials:

-

4-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 4-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Addition of Base: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until it is completely dissolved. The base is crucial for deprotonating the amino group, facilitating its nucleophilic attack on the Boc-anhydride.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent. Add water to the residue and wash with a nonpolar organic solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon acidification.

-

Isolation of Product: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its utility stems from the presence of two key functional groups: a carboxylic acid and a Boc-protected amine.

The Boc protecting group is crucial in multi-step syntheses, particularly in peptide synthesis.[1] It masks the reactivity of the amino group, allowing for selective reactions at other parts of the molecule. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.

The phenylacetic acid moiety is a common scaffold in many biologically active molecules. Phenylacetic acid derivatives have been explored for a wide range of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and modulators of various signaling pathways.

Role as a Linker and Scaffold

This compound serves as a versatile linker in the construction of more complex molecules. The carboxylic acid can be activated and coupled with amines to form amide bonds, a fundamental linkage in peptides and many small molecule drugs. The protected amine, once deprotected, can be acylated or alkylated to introduce further diversity.

Precursor to Biologically Active Molecules

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a key intermediate in the synthesis of compounds that target specific biological pathways. For instance, it can be incorporated into molecules designed to inhibit enzymes or modulate receptor activity. The phenylacetic acid core can position functional groups in a specific orientation to interact with the binding site of a target protein.

Caption: Conceptual role in drug development targeting a cellular signaling pathway.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its bifunctional nature, combining a reactive carboxylic acid with a readily deprotectable amine, makes it an invaluable tool for medicinal chemists. The straightforward and well-established protocol for its synthesis further enhances its utility in the rapid generation of compound libraries for lead optimization and the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively source, synthesize, and utilize this important chemical intermediate in their research endeavors.

References

In-Depth Technical Guide to the Material Safety of Boc-4-aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Boc-4-aminophenylacetic acid (CAS No. 81196-09-0). The information is compiled from available Safety Data Sheets (SDS) to ensure safe handling, storage, and use in a laboratory and drug development setting.

Section 1: Chemical and Physical Properties

Boc-4-aminophenylacetic acid is a white crystalline powder widely used as an intermediate in pharmaceutical synthesis.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 81196-09-0 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][4] |

| Molecular Weight | 251.28 g/mol | [1][2][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 147-152 °C | [1] |

| Boiling Point | 417.6 °C at 760 mmHg | [4] |

| Flash Point | 206.3 °C | [4] |

| Density | 1.219 g/cm³ | [4] |

| Purity | ≥ 99% (HPLC) | [1] |

Section 2: Hazard Identification and Classification

Boc-4-aminophenylacetic acid is classified as an irritant.[4] The primary hazards are associated with skin, eye, and respiratory tract irritation.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[2]

The following diagram illustrates the primary hazards associated with Boc-4-aminophenylacetic acid.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a bifunctional molecule featuring a protected amine and a reactive carboxylic acid, has emerged as a valuable scaffold in drug discovery and development. Its unique structural attributes make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This technical guide explores the core applications of this compound, detailing its role as a synthetic intermediate, its utility as a linker in drug conjugates, and the therapeutic potential of its derivatives, with a particular focus on oncology.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at the carboxylic acid moiety. This feature is particularly advantageous in multi-step syntheses where controlled reactivity is paramount.

A Flexible Building Block for Amide Synthesis

The carboxylic acid group of this compound serves as a handle for the introduction of various functionalities through amide bond formation. This reaction is fundamental in medicinal chemistry for the construction of peptide mimics, enzyme inhibitors, and receptor modulators. The resulting amide derivatives can be further elaborated by deprotection of the Boc group to reveal the free amine, which can then participate in subsequent chemical transformations.

Role in Peptide Synthesis and Peptidomimetics

The Boc-protected amino acid structure of the title compound makes it a valuable component in peptide synthesis.[1] It can be coupled with other amino acids or peptide fragments to create novel peptide chains with tailored biological activities. Furthermore, the phenylacetic acid core can be incorporated into non-peptidic scaffolds to generate peptidomimetics, which often exhibit improved pharmacokinetic properties compared to their natural peptide counterparts.

Application as a Linker in Drug Conjugates

A significant and expanding application of this compound and its analogs is in the construction of drug conjugates.[2][3] These sophisticated therapeutic agents consist of a targeting moiety (e.g., an antibody or a small molecule) connected to a potent cytotoxic payload via a chemical linker. The linker's role is critical, influencing the stability, solubility, and release of the payload.

PROTACs and Targeted Protein Degradation

One of the most exciting areas where this scaffold finds application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The phenylacetic acid moiety can serve as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.

Potential in Anticancer Drug Discovery

Derivatives of phenylacetic acid have demonstrated significant potential as anticancer agents. The phenylacetamide scaffold, which can be readily synthesized from this compound, has been explored for its cytotoxic effects against various cancer cell lines.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed their potential as potent anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.[4] The introduction of different substituents on the N-phenyl ring was shown to modulate the cytotoxic activity.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in-vitro cytotoxicity data for a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against human cancer cell lines.

| Compound | Substituent on N-phenyl ring | Cell Line | IC50 (µM) | Reference |

| 2b | m-nitro | PC3 | 52 | [4] |

| 2c | p-nitro | PC3 | 80 | [4] |

| Imatinib | - | PC3 | 40 | [4] |

| 2c | p-nitro | MCF-7 | 100 | [4] |

| Imatinib | - | MCF-7 | 98 | [4] |

Table 1: In-vitro Cytotoxicity of Phenylacetamide Derivatives [4]

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of an amide derivative from this compound using a standard coupling reagent.

General Procedure for Amide Coupling using EDC/HOBt

Materials:

-

This compound

-

Amine of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

-

Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 equivalents). Stir for 10-15 minutes at room temperature to allow for the formation of the HOBt ester.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: In a separate flask, dissolve the amine of interest (1.1 equivalents) and DIPEA or TEA (1.5-2.0 equivalents) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the activated carboxylic acid solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with the presence of a stable protecting group, allows for its strategic incorporation into a wide range of molecular architectures. From serving as a foundational element in the synthesis of novel enzyme inhibitors and peptidomimetics to its critical role as a linker in advanced therapeutic modalities like PROTACs, the applications of this compound are both broad and impactful. The demonstrated anticancer potential of its derivatives further underscores its importance in the ongoing quest for new and effective cancer therapies. Future research will undoubtedly continue to uncover new and innovative applications for this adaptable scaffold in the design and development of next-generation therapeutics.

References

- 1. 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in the Synthesis of 2-(4-Aminophenyl)acetic Acid Derivatives: A Technical Guide

An in-depth exploration of the tert-butoxycarbonyl (Boc) protecting group's pivotal role in the synthesis and application of 2-(4-aminophenyl)acetic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. This guide details the chemistry, experimental protocols, and strategic applications of this crucial building block in modern medicinal chemistry.

The manipulation of complex organic molecules, particularly in the realm of pharmaceutical development, necessitates a fine-tuned control over reactive functional groups. The amine functionality of 2-(4-aminophenyl)acetic acid, a versatile scaffold in drug discovery, presents a classic challenge of chemoselectivity. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone strategy to temporarily mask the nucleophilicity and basicity of the amino group, thereby enabling selective reactions at other sites of the molecule. This guide elucidates the critical function of the Boc group in unlocking the synthetic potential of 2-(4-aminophenyl)acetic acid derivatives, which are key intermediates in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory drugs, and innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1]

The Chemistry of Amine Protection and Deprotection

The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2]

Protection Mechanism: The protection of the primary amine of 2-(4-aminophenyl)acetic acid is typically achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amine, with the evolution of carbon dioxide and tert-butanol as byproducts.[3] The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[3]

Deprotection Mechanism: The removal of the Boc group is an acid-catalyzed process.[3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[2] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and an unstable carbamic acid intermediate.[3] This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[3]

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic data for 2-(4-aminophenyl)acetic acid and its Boc-protected derivative.

Table 1: Physical and Analytical Properties

| Property | 2-(4-Aminophenyl)acetic acid | 2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid |

| Molecular Formula | C₈H₉NO₂ | C₁₃H₁₇NO₄ |

| Molecular Weight | 151.16 g/mol [2] | 251.28 g/mol [2] |

| Appearance | Light yellow to tan powder[1] | White crystalline powder[1] |

| Melting Point | 199-201 °C (dec.)[1] | 147-152 °C[1] |

| CAS Number | 1197-55-3[1] | 81196-09-0[1] |

| Purity | ≥98% | ≥99% (HPLC)[1] |

Table 2: Spectroscopic Data for 2-(4-Aminophenyl)acetic acid

| Spectroscopy | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (KBr, cm⁻¹) | Data not available in search results. |

Table 3: Spectroscopic Data for 2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid

| Spectroscopy | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (KBr, cm⁻¹) | Data not available in search results. |

Experimental Protocols

Detailed methodologies for the protection and deprotection of the amino group in 2-(4-aminophenyl)acetic acid are provided below.

Protocol 1: Boc Protection of 2-(4-Aminophenyl)acetic acid

This protocol outlines a general procedure for the N-tert-butoxycarbonylation of 2-(4-aminophenyl)acetic acid using di-tert-butyl dicarbonate.

Materials:

-

2-(4-Aminophenyl)acetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(4-aminophenyl)acetic acid (1.0 equivalent) in a mixture of dioxane and water.

-

Add sodium hydroxide (2.0 equivalents) to the solution and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid.

Protocol 2: Boc Deprotection of 2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-(4-aminophenyl)acetic acid.

Applications in Drug Development

The ability to selectively protect the amino group of 2-(4-aminophenyl)acetic acid has made its Boc-protected derivative a valuable building block in several areas of drug development.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc-protected 2-(4-aminophenyl)acetic acid can be used as a non-natural amino acid to be incorporated into peptide chains. The Boc group prevents the amine from participating in unwanted side reactions during the amide bond formation. The carboxylic acid moiety is activated, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), to react with the free amine of the growing peptide chain attached to the solid support. The Boc group is then removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Boc-protected 2-(4-aminophenyl)acetic acid derivatives are valuable building blocks for the synthesis of these linkers. The protected amine allows for the sequential and controlled assembly of the PROTAC molecule. For instance, the carboxylic acid of Boc-2-(4-aminophenyl)acetic acid can be coupled to one of the ligands. Subsequently, the Boc group is removed to reveal the amine, which can then be reacted with the other ligand or a linker fragment.

Conclusion

The tert-butoxycarbonyl protecting group plays an indispensable role in the synthetic utility of 2-(4-aminophenyl)acetic acid and its derivatives. By providing a robust and reversible shield for the amine functionality, the Boc group enables chemists to perform a wide array of chemical transformations with high selectivity and efficiency. This strategic protection is fundamental to the incorporation of the 2-(4-aminophenyl)acetic acid scaffold into complex molecules, including therapeutic peptides and cutting-edge modalities like PROTACs, underscoring its significance in modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in solid-phase peptide synthesis (SPPS). This non-proteinogenic, β-amino acid derivative is a valuable building block for the synthesis of peptidomimetics and other modified peptides, offering unique structural properties to the final product. The following sections outline the necessary reagents, equipment, and step-by-step procedures for its successful incorporation into a peptide chain using a Boc/Bzl protection strategy on a Merrifield resin.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The Boc (tert-butyloxycarbonyl) strategy is a classical and robust method for SPPS, utilizing the acid-labile Boc group for the temporary protection of the Nα-amino group.[1] The incorporation of non-standard amino acids, such as this compound, allows for the creation of peptidomimetics with enhanced stability, novel conformations, and improved pharmacological properties.

This protocol details the manual Boc-SPPS workflow for incorporating this specific building block, covering resin preparation, iterative cycles of deprotection, neutralization, and coupling, and concluding with the final cleavage of the peptide from the solid support and its subsequent purification.

Materials and Reagents

Resins and Amino Acids

-

Merrifield resin (1% DVB, 100-200 mesh)

-

This compound

-

Other required Boc-protected amino acids

Solvents

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH), ACS grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Diethyl ether, anhydrous

Reagents

-

Deprotection: 50% TFA in DCM (v/v)

-

Neutralization: 10% DIEA in DCM (v/v)

-

Coupling:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

-

Cleavage: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers: Anisole, p-cresol, or a scavenger cocktail

-

Monitoring: Ninhydrin test kit

Experimental Protocols

The overall workflow for the solid-phase synthesis is depicted below.

Caption: General workflow for Boc-SPPS.

Resin Preparation and Swelling

-

Place the desired amount of Merrifield resin (typically 0.1-0.5 mmol scale) into a reaction vessel.

-

Add DCM to the resin (10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DCM by filtration.

First Amino Acid Loading (if starting with a new resin)

The first Boc-protected amino acid is typically loaded onto the Merrifield resin as its cesium salt to minimize racemization.

-

Dissolve the Boc-amino acid (1.5-2.0 equivalents relative to resin loading) in a suitable solvent mixture (e.g., DMF/DCM).

-

Add cesium carbonate (0.5 equivalents) and stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting Boc-amino acid cesium salt in DMF and add it to the swelled Merrifield resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, and finally MeOH, then dry under vacuum.

Iterative Synthesis Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence, including the incorporation of this compound.

-

To the swelled peptide-resin, add a solution of 50% TFA in DCM (10 mL per gram of resin).[2]

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[2]

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[2]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[2]

-

Add a solution of 10% DIEA in DCM to the deprotected peptide-resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3x).

Due to the non-standard structure of this compound, slightly longer coupling times or the use of a more potent activating agent like HBTU may be beneficial to ensure high coupling efficiency.

Protocol A: DIC/HOBt Coupling

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add DIC (2-3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete after 4 hours, a second coupling with fresh reagents may be necessary.[3]

Protocol B: HBTU Coupling

-

In a separate vessel, dissolve this compound (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents, optional but recommended to suppress racemization) in DMF.[3][4]

-

Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion with the ninhydrin test.

-

Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the Merrifield resin and removing any side-chain protecting groups. This is typically achieved using a strong acid like anhydrous HF or TFMSA.[5]

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. TFMSA is a less hazardous alternative but still requires careful handling in a fume hood.

TFMSA Cleavage Protocol:

-

Ensure the peptide-resin is thoroughly dried under vacuum.

-

In a suitable reaction vessel, add a scavenger mixture (e.g., anisole/p-cresol) to the resin.

-

Cool the vessel in an ice bath.

-